molecular formula C11H13BrN2O B2787424 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1434050-99-3

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

Katalognummer: B2787424
CAS-Nummer: 1434050-99-3
Molekulargewicht: 269.142
InChI-Schlüssel: UMLMHHIHKQACAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is a brominated derivative of a hexahydropyrazinoindole compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the bromination of a precursor hexahydropyrazinoindole compound. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Functional Group Transformations

The compound’s structure (a fused pyrazine-indole system with a bromine substituent) enables several chemical transformations:

  • Bromine substitution : The bromine atom at position 10 undergoes nucleophilic aromatic substitution, facilitated by catalysts like palladium. This allows functionalization with amines, alkoxides, or other nucleophiles .

  • Reduction : The ketone group (C=O) at position 1 can be reduced using agents like lithium aluminum hydride (LiAlH₄), yielding alcohol derivatives.

  • Cross-coupling reactions : The compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, leveraging the bromine substituent for carbon-carbon or carbon-nitrogen bond formation .

Table 2: Functional Group Reactions

Reaction TypeReagentsOutcomeCitation
Nucleophilic substitutionNucleophiles (e.g., amines), Pd catalystFunctionalized derivatives
Ketone reductionLiAlH₄Alcohol derivatives
Cross-couplingBoronic acids, aminesNew C-C/C-N bonds

Key Research Findings

  • Structural diversity : Patents highlight the compound’s role as a scaffold for diverse substituents, including oxetan-3-yl piperazine and hydroxymethyl groups .

  • Synthetic challenges : Moderate yields (~69%) and multi-step processes underscore the complexity of synthesizing this bicyclic system.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains and fungi. The exact antimicrobial efficacy of 10-bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one requires further exploration but suggests potential in this area .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. A study focusing on substituted indole compounds found promising results against viruses such as hepatitis C virus and bovine viral diarrhea virus. The structural similarity of this compound to these compounds suggests it may possess similar antiviral capabilities .

Phosphodiesterase Inhibition

Recent advancements in the field of phosphodiesterase inhibitors highlight the potential role of indole derivatives in treating erectile dysfunction and pulmonary arterial hypertension. Compounds with similar structures have been shown to enhance cGMP levels leading to vasodilation effects. This pathway may be relevant for exploring therapeutic applications of this compound in cardiovascular diseases .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityHigh activity against various microbial strains observed in synthesized indole derivatives.
Antiviral ActivityIndicated antiviral effects against hepatitis C and BVDV in related compounds.
Phosphodiesterase InhibitorsSimilar structures show promise as PDE5 inhibitors for treating erectile dysfunction and PAH.

Wirkmechanismus

The mechanism of action of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and the indole ring system play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific bromination pattern and the presence of the hexahydropyrazinoindole core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS No. 1434050-99-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C11H13BrN2O
  • Molecular Weight : 269.14 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to 10-bromo derivatives exhibit significant antimicrobial properties. For instance, tricyclic compounds have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell growth.

CompoundBacterial StrainMIC (µg/ml)MBC (µg/ml)
Tricyclic Flavonoid 1Staphylococcus aureus0.243.9
Tricyclic Flavonoid 1Escherichia coli0.243.9

This data suggests a potential for 10-bromo derivatives in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and cell death.
  • Apoptotic Pathways : Induction of apoptosis through the activation of caspases and other apoptotic markers has been noted in related studies.

Case Studies

A notable study examined the effects of tricyclic compounds on Plasmodium falciparum (the malaria-causing parasite). While not directly involving the bromo derivative , it highlighted the importance of structural modifications in enhancing biological activity against resistant strains.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTricyclic FlavonoidsStrong activity against Gram-positive and Gram-negative bacteria
AnticancerIndole DerivativesInduction of apoptosis and inhibition of tumor growth
Enzyme InhibitionVarious TricyclicsInhibition of key metabolic enzymes

Eigenschaften

IUPAC Name

10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLMHHIHKQACAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3N2CCNC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed a solution of 1H,2H,3H,4H,6H,7H,8H,9H-pyrazino[1,2-a]indol-1-one 104j (9.5 g, 49.94 mmol, 1.00 equiv) in N,N-dimethylformamide (100 mL), followed by the addition of N-bromosuccinimide (9.8 g, 55.06 mmol, 1.10 equiv) in several batches at 0° C. The resulting solution was stirred at room temperature for 2 h and diluted with 500 mL of water. The precipitate was filtered and dried in a vacuum oven to afford 9.5 g (71%) of 119a as a light brown solid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.